3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
The compound “3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a complex organic molecule that contains a triazolo[4,3-b]pyridazine ring . This type of structure is common in many pharmaceutical drugs due to its ability to interact with biological receptors with high affinity .
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing [1,2,4]triazolo[4,3-b]pyridazine derivatives and related compounds, exploring their chemical properties and potential applications. For instance, a study focused on the synthesis of a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, investigating their antiproliferative activity against endothelial and tumor cells, indicating a shift from thrombin inhibitory activities to potential anticancer applications (Ilić et al., 2011). Another research elaborated on the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, showing moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008).
Biological Activities
Various studies have been conducted to evaluate the biological activities of these compounds. For example, the determination of biological, antioxidant activities, and synthesis of triazolopyrimidines were explored, highlighting their antimicrobial and antioxidant properties (Gilava et al., 2020). Another study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, revealing moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).
Antimicrobial and Antifungal Effects
Research on new pyrazolo[5,1-c]triazines and other heterocyclic derivatives containing benzofuran moiety showed significant antimicrobial and antifungal effects, indicating the potential of these compounds in developing new antimicrobial agents (Abdelhamid et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that 3,4-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that similar studies may be applicable for this compound.
Result of Action
Similar compounds have shown significant inhibitory activity in various assays , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to exhibit great thermal stability , suggesting that this compound may also be stable under various environmental conditions.
properties
IUPAC Name |
3,4-dimethyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-6-7-16(10-14(13)2)20(26)22-17-5-3-4-15(11-17)18-8-9-19-23-21-12-25(19)24-18/h3-12H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIOWVMZPWDSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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